molecular formula C14H10Cl2N2 B3058058 2,9-Bis(chloromethyl)-1,10-phenanthroline CAS No. 87518-61-4

2,9-Bis(chloromethyl)-1,10-phenanthroline

Cat. No. B3058058
CAS RN: 87518-61-4
M. Wt: 277.1 g/mol
InChI Key: VHSRCSBZOPMBPA-UHFFFAOYSA-N
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Description

2,9-Bis(chloromethyl)-1,10-phenanthroline (BCMP) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the phenanthroline family and is known for its ability to bind to metal ions, making it a valuable tool in various fields of research. In

Scientific Research Applications

Metal Oxidation Catalysts

2,9-Bis(chloromethyl)-1,10-phenanthroline has been studied for its potential in synthesizing oxidatively resistant derivatives for coordination to metal oxidation catalysts. It forms robust ligands which are useful in metal oxidation processes (Beer, Jiménez, & Drago, 1993).

Host-Guest Complexation

This compound has been utilized in host-guest complexation studies. The complexation with various ions, including Li+, Na+, K+, and others, has been demonstrated, indicating its utility in creating host-guest systems for different applications (Keipert, Knobler, & Cram, 1987).

Solution and Solid-State Conformations

In research exploring solution and solid-state conformations, 2,9-Bis(chloromethyl)-1,10-phenanthroline has been used as a selective dialkylating agent. This application is significant in understanding molecular conformations and interactions in different states (Hernández et al., 2013).

Ionophores for Alkali Metal Ions

The compound has been synthesized and studied as an ionophore for alkali metal ions. Its properties as sensing agents for ion-selective electrodes and fluorometry are of interest, particularly in selective ion transport applications (Sugihara & Hiratani, 1996).

Luminescence Quenching Studies

Studies have explored its role in solvent-induced luminescence quenching, providing insights into the photophysical properties of copper(I) phenanthroline complexes. This research is essential in photophysics and photochemistry (Penfold et al., 2013).

Photophysical Properties of Copper(I) Complexes

Research on the photophysical properties of copper(I) complexes derived from 1,10-phenanthroline ligands with various substituents, including 2,9-Bis(chloromethyl)-1,10-phenanthroline, has been conducted. This provides valuable information on the electronic properties and behavior of these complexes (Accorsi et al., 2010).

Copper Phenanthrolines in Photophysical Applications

The compound has been used to study copper phenanthrolines, particularly their excited states and potential as photosensitizers. The research focuses on understanding the protective effects of substituents on the charge-transfer excited state of copper(I) derivatives (Cunningham et al., 1999).

Excited States of Cuprous Bis-phenanthroline Compounds

2,9-Bis(chloromethyl)-1,10-phenanthroline has been essential in the study of cuprous bis-phenanthroline compounds, particularly their MLCT excited states. These studies contribute to a broader understanding of metal-to-ligand charge transfer and its implications (Scaltrito et al., 2000).

Synthesis and Structural Characterization

The synthesis and structural characterization of complexes containing this compound have been explored, contributing to the understanding of molecular structures and their potential applications in various fields (Krapcho et al., 2009).

properties

IUPAC Name

2,9-bis(chloromethyl)-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2/c15-7-11-5-3-9-1-2-10-4-6-12(8-16)18-14(10)13(9)17-11/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSRCSBZOPMBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)CCl)N=C(C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326586
Record name NSC602849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87518-61-4
Record name NSC602849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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